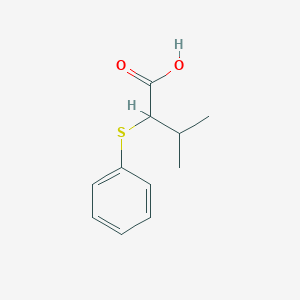

3-Methyl-2-(phenylsulfanyl)butanoic acid

Description

3-Methyl-2-(phenylsulfanyl)butanoic acid (C₁₁H₁₄O₂S, molecular weight 226.29 g/mol) is a sulfur-containing branched-chain carboxylic acid. Its structure features a phenylsulfanyl (-S-C₆H₅) group at the C2 position and a methyl group at C3 of the butanoic acid backbone. This compound is synthesized via palladium-catalyzed C–H functionalization, as demonstrated in catalytic applications involving ligands for transition metals . The phenylsulfanyl moiety confers unique electronic and steric properties, making it valuable in coordination chemistry and pharmaceutical intermediates.

Properties

IUPAC Name |

3-methyl-2-phenylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKDHYMWCUNISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)SC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57557-60-5 | |

| Record name | 3-methyl-2-(phenylsulfanyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(phenylsulfanyl)butanoic acid typically involves the reaction of 3-methyl-2-butanone with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-(phenylsulfanyl)butanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(phenylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols using reducing agents like lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

Reduction: Lithium aluminum hydride; reaction temperature-10 to 0°C.

Substitution: Sodium hydride, alkyl halides; reaction temperature25-50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted butanoic acids.

Scientific Research Applications

3-Methyl-2-(phenylsulfanyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(phenylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, leading to the modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives

- (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid (C₁₂H₁₇NO₄S, MW 271.33 g/mol, CAS 17360-25-7): Replaces the phenylsulfanyl group with a 4-methylbenzenesulfonamido (-SO₂NH-C₆H₄-CH₃) moiety. The sulfonamide group enhances hydrogen-bonding capacity and acidity (pKa ~5–6) compared to the less polar sulfanyl group. Applications: Intermediate in peptide mimetics and enzyme inhibitors .

Sulfonylamino Derivatives

- 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid (C₁₃H₁₇NO₄S, MW 299.35 g/mol, CAS 88111-90-4): Features a vinylphenylsulfonylamino group, increasing steric bulk and redox sensitivity. The sulfonyl group (-SO₂-) elevates oxidative stability but reduces nucleophilicity compared to sulfanyl analogs. Applications: Probable use in prodrug design or polymer chemistry .

Backbone Modifications

3-Methyl-2-phenylbutanoic acid (C₁₁H₁₄O₂, MW 178.23 g/mol, CAS 13490-69-2):

3-Methyl-2-(propan-2-yl)butanoic acid (C₈H₁₄O₂, MW 158.20 g/mol, CAS 32118-53-9):

- Replaces the phenylsulfanyl group with an isopropyl (-CH(CH₃)₂) substituent.

- Simplified structure with lower steric hindrance, favoring esterification and amidation reactions.

- Applications: Flavor and fragrance intermediates .

Pharmaceutical Analogs

Valsartan (C₂₄H₂₉N₅O₃, MW 435.53 g/mol, CAS 137862-53-4):

- Contains a 3-methyl-2-substituted butanoic acid backbone but with a tetrazole biphenylpentanoyl group.

- Solubility: 8.5×10⁻² g/L in water at 25°C, significantly lower than typical sulfanyl/sulfonamide analogs due to high hydrophobicity.

- Applications: Angiotensin II receptor blocker for hypertension .

Biological Activity

3-Methyl-2-(phenylsulfanyl)butanoic acid (CAS No. 57557-60-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

3-Methyl-2-(phenylsulfanyl)butanoic acid features a butanoic acid backbone with a phenylsulfanyl group attached. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.

The biological activity of 3-Methyl-2-(phenylsulfanyl)butanoic acid can be attributed to several mechanisms:

- Interaction with Enzymes : The phenylsulfanyl group allows the compound to interact with various enzymes and proteins, modulating their activity and potentially inhibiting or enhancing their function.

- Metabolic Transformations : This compound can undergo metabolic transformations that lead to the formation of active metabolites, which may exert additional biological effects.

Antimicrobial Activity

Research has demonstrated that 3-Methyl-2-(phenylsulfanyl)butanoic acid exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to inhibit the growth of Gram-positive bacteria such as Enterococcus faecium, with a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Methyl-2-(phenylsulfanyl)butanoic acid | Enterococcus faecium | 15.6 | |

| Ciprofloxacin | Enterococcus faecium | 10 | |

| Fluconazole | Candida albicans | 8 |

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain under investigation. The presence of the phenylsulfanyl group is hypothesized to play a role in enhancing cytotoxicity against cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various synthesized compounds, including 3-Methyl-2-(phenylsulfanyl)butanoic acid. Results showed that this compound had notable activity against biofilm-forming strains, which are often resistant to conventional treatments .

- Toxicity Assessment : Toxicity evaluations using Daphnia magna indicated that while 3-Methyl-2-(phenylsulfanyl)butanoic acid exhibited some toxicity, it was lower compared to other tested compounds, suggesting a favorable safety profile for further development in medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Methyl-2-(phenylsulfanyl)butanoic acid, it can be compared with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Unique Feature |

|---|---|---|

| 3-Methyl-2-(phenylsulfanyl)butanoic acid | Antimicrobial, Anticancer | Phenylsulfanyl group |

| 3-Methyl-2-(phenylthio)butanoic acid | Moderate antimicrobial | Thiol group instead of sulfanyl |

| 3-Methyl-2-(phenylselanyl)butanoic acid | Limited studies | Selenium-based functional group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.